

Application Notes and Protocols: [Ala2] Met-Enkephalinamide in Lacrimal Secretion Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **[Ala2] Met-Enkephalinamide** (DALA), a synthetic analog of Met-enkephalin, in the study of lacrimal gland function. Contrary to initial hypotheses that might suggest a role in stimulating tear production, research indicates that DALA acts as an inhibitor of stimulated lacrimal protein secretion. This document outlines the key findings, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

[Ala2] Met-Enkephalinamide is a potent, long-lasting synthetic pentapeptide analog of methionine-enkephalin.[1] Its stability against enzymatic degradation makes it a valuable tool for in vitro and in vivo studies.[1] Within the lacrimal gland, endogenous opioids and their receptors are present, suggesting a physiological role in regulating tear secretion.[2][3] Studies utilizing DALA have been instrumental in elucidating the modulatory role of the opioid system in lacrimal gland function, specifically its inhibitory effects on protein secretion stimulated by secretagogues.[4]

Key Findings

 Inhibition of Stimulated Secretion: DALA does not affect basal (unstimulated) lacrimal protein secretion. However, it demonstrates a dose-dependent inhibition of protein secretion



stimulated by both cholinergic (carbachol) and VIPergic (vasoactive intestinal peptide) agonists.[4]

- Mechanism of Action: The inhibitory effect of DALA is mediated through opioid receptors, as
 it is reversed by the opiate antagonist naloxone.[4] Further investigation into the signaling
 pathway reveals that DALA inhibits adenylate cyclase activity in lacrimal gland membranes.
 [2]
- Receptor Specificity: The reversal of DALA's inhibitory effect on adenylate cyclase by the delta-receptor antagonist ICI 174864 suggests the involvement of delta-opioid receptors in the lacrimal gland.[2]
- Specificity of Inhibition: DALA's inhibitory action is selective. It does not inhibit alpha 1adrenergic stimulated secretion or the synergistic stimulation by VIP and carbachol.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of [Ala2] Met-Enkephalinamide on lacrimal secretion.

Table 1: Dose-Dependent Inhibition of Carbachol-Stimulated Peroxidase Secretion by [Ala2] Met-Enkephalinamide

[Ala2] Met-Enkephalinamide (DALA) Concentration	Percent Inhibition of Carbachol-Induced Secretion
10 nM	Dose-dependent inhibition observed
10 μΜ	54% (Maximum Inhibition)

Data derived from in vitro perifusion studies of rat lacrimal gland fragments stimulated with 10 μ M carbachol.[4]

Table 2: Reversal of [Ala2] Met-Enkephalinamide Inhibition by Naloxone



Treatment	Effect on Carbachol-Stimulated Secretion
3 μM DALA	Inhibition of secretion
3 μM DALA + Naloxone (10 nM - 10 μM)	Dose-dependent reversal of DALA-induced inhibition

This demonstrates the opioid-receptor-mediated nature of DALA's inhibitory effect.[4]

Table 3: Effect of [Ala2] Met-Enkephalinamide on Adenylate Cyclase Activity

Agent	Effect on Forskolin-Stimulated Adenylate Cyclase Activity
[Ala2] Met-Enkephalinamide (DALA) (50 μM)	~35% Inhibition (Maximum)
Met-enkephalin (50 μM)	~35% Inhibition (Maximum)
Leu-enkephalin (50 μM)	~35% Inhibition (Maximum)
Met-enkephalin Arg6-Phe7 (50 μM)	~35% Inhibition (Maximum)

Inhibition of adenylate cyclase is a key part of the signaling pathway for DALA's effect on lacrimal secretion.[2]

Experimental Protocols

Protocol 1: In Vitro Perifusion of Lacrimal Gland Fragments for Protein Secretion Assay

This protocol is adapted from studies investigating the modulation of lacrimal protein secretion. [4]

Objective: To measure the effect of **[Ala2] Met-Enkephalinamide** on stimulated protein (peroxidase) secretion from isolated lacrimal gland fragments.

Materials:

Rat lacrimal glands



- Krebs-Ringer bicarbonate buffer with 10 mM HEPES, pH 7.4
- [Ala2] Met-Enkephalinamide (DALA)
- Carbachol (cholinergic agonist)
- Vasoactive Intestinal Peptide (VIP) (VIPergic agonist)
- Naloxone (opioid antagonist)
- Perifusion system with chambers
- Peroxidase assay reagents
- Spectrophotometer

Methodology:

- Tissue Preparation:
 - Excise lacrimal glands from rats and place them in ice-cold Krebs-Ringer bicarbonate buffer.
 - Carefully mince the glands into small fragments (approximately 1 mm³).
 - Wash the fragments several times with fresh buffer to remove residual blood and cellular debris.
- Perifusion Setup:
 - Place a consistent amount of lacrimal gland fragments into the perifusion chambers.
 - Equilibrate the tissue by perifusing with buffer for 60-90 minutes at a constant flow rate (e.g., 0.5 mL/min).
- Experimental Procedure:
 - Collect fractions of the perifusate at regular intervals (e.g., every 2 minutes) to establish a baseline of unstimulated peroxidase secretion.



- \circ Introduce the secretagogue (e.g., 10 μ M carbachol or 50 nM VIP) into the perifusion medium to stimulate peroxidase release.
- \circ Once a stable stimulated secretion rate is achieved, introduce **[Ala2] Met-Enkephalinamide** at various concentrations (10 nM to 10 μ M) along with the secretagogue.
- To test for reversal, co-perfuse with the secretagogue, DALA, and varying concentrations
 of naloxone.
- Peroxidase Assay:
 - Measure the peroxidase activity in each collected fraction using a suitable colorimetric assay.
 - Determine the absorbance at the appropriate wavelength using a spectrophotometer.
- Data Analysis:
 - Calculate the percentage inhibition of stimulated peroxidase secretion for each concentration of DALA.
 - Plot dose-response curves to determine the IC50 value for DALA's inhibitory effect.

Protocol 2: Adenylate Cyclase Activity Assay in Lacrimal Gland Membranes

This protocol is based on methods used to investigate the signaling pathway of enkephalins in the lacrimal gland.[2]

Objective: To determine the effect of **[Ala2] Met-Enkephalinamide** on adenylate cyclase activity in lacrimal gland cell membranes.

Materials:

- Rat lacrimal glands
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)



- Forskolin (adenylate cyclase activator)
- [Ala2] Met-Enkephalinamide (DALA)
- Thiorphan and bestatin (peptidase inhibitors)
- ATP and a regenerating system (e.g., creatine phosphate and creatine kinase)
- cAMP assay kit (e.g., radioimmunoassay or ELISA)
- Centrifuge

Methodology:

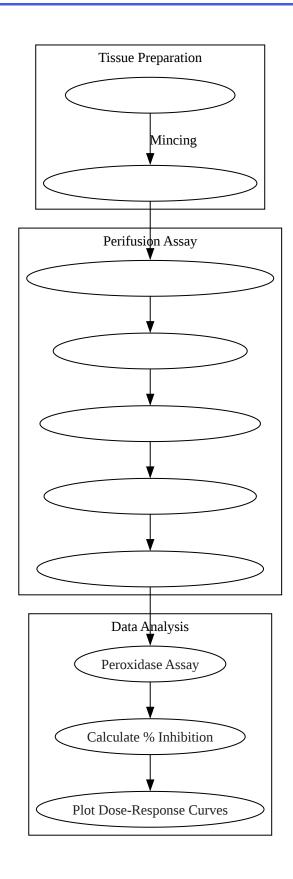
- Membrane Preparation:
 - Homogenize fresh rat lacrimal glands in ice-cold homogenization buffer.
 - Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet with buffer and resuspend it.
- Adenylate Cyclase Assay:
 - Set up reaction tubes containing the lacrimal gland membranes, ATP, a regenerating system, and peptidase inhibitors (thiorphan and bestatin).
 - Add forskolin to all tubes (except the basal control) to stimulate adenylate cyclase activity.
 - Add varying concentrations of [Ala2] Met-Enkephalinamide to the experimental tubes.
 - Incubate the reaction mixtures at 30°C for a defined period (e.g., 15 minutes).
 - Stop the reaction by adding a stop solution or by heat inactivation.



- cAMP Measurement:
 - Centrifuge the tubes to pellet the membranes.
 - Measure the amount of cAMP produced in the supernatant using a commercial cAMP assay kit.
- Data Analysis:
 - Calculate the percentage inhibition of forskolin-stimulated adenylate cyclase activity for each concentration of DALA.
 - o Compare the inhibitory effect of DALA with other endogenous enkephalins.

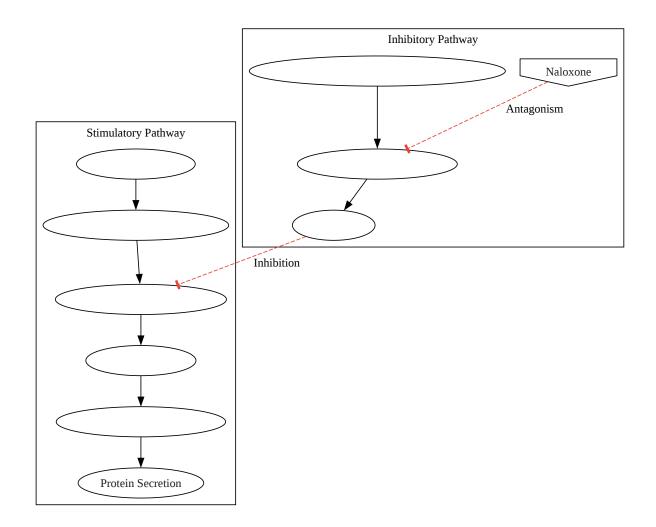
Visualizations: Signaling Pathways and Workflows





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